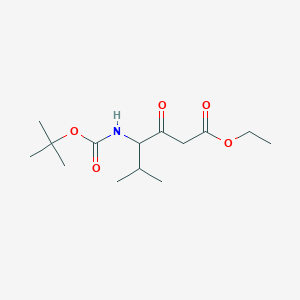

Ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate

Description

Ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate (CAS: 1203589-45-0) is a chiral ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a methyl substituent, and a ketone group. Its molecular formula is C₁₄H₂₅NO₅, with a molecular weight of 287.36 g/mol . This compound is widely utilized as an intermediate in organic synthesis, particularly in peptide chemistry, due to the Boc group’s stability under basic and nucleophilic conditions while being cleavable under acidic conditions.

Properties

IUPAC Name |

ethyl 5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-7-19-11(17)8-10(16)12(9(2)3)15-13(18)20-14(4,5)6/h9,12H,7-8H2,1-6H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRIEHSFZCLGIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(C(C)C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate typically involves the reaction of an appropriate amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

For industrial production, the process is scaled up using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as trifluoroacetic acid (TFA) are employed to remove the Boc group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.

Scientific Research Applications

Ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate is widely used in scientific research, particularly in:

Chemistry: As a building block for the synthesis of peptides and other complex molecules.

Biology: In the study of enzyme mechanisms and protein interactions.

Medicine: For the development of pharmaceuticals and therapeutic agents.

Industry: In the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate involves the protection of amine groups during chemical synthesis. The Boc group stabilizes the amine, preventing unwanted side reactions. Upon completion of the desired synthetic steps, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to three analogs (Table 1):

Table 1: Key Properties of Ethyl 4-((tert-Butoxycarbonyl)amino)-5-methyl-3-oxohexanoate and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Ethyl (S)-4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate | 1203589-45-0 | C₁₄H₂₅NO₅ | 287.36 | Boc-protected amine, ethyl ester, (S)-stereochemistry, hexanoate backbone |

| (tert-Butoxycarbonyl-cyclopentylmethylamino)-acetic acid | 109801-72-1 | C₁₃H₂₃NO₄ | 257.33 | Cyclopentylmethylamino group, acetic acid backbone, Boc protection |

| (4S,5S)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate | 35047-60-0 | C₂₀H₂₇NO₆ | 377.44 | Benzyloxycarbonyl (Z) protection, heptanoate backbone, (4S,5S)-stereochemistry |

Key Differences :

Protecting Groups: The main compound uses Boc, which is acid-labile, making it suitable for stepwise peptide synthesis under acidic cleavage conditions. The heptanoate analog (CAS 35047-60-0) employs a benzyloxycarbonyl (Z) group, which requires hydrogenolysis for removal, limiting its use in hydrogen-sensitive reactions .

Backbone and Substituents: The hexanoate backbone in the main compound provides a balance between steric bulk and solubility. The heptanoate analog’s longer carbon chain may influence crystallinity and solubility compared to the hexanoate derivative .

Stereochemistry: The main compound’s (S)-configuration at the 4-position contrasts with the (4S,5S)-diastereomerism in the heptanoate analog, which could lead to divergent reactivity in asymmetric synthesis .

Biological Activity

Ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate, also known as (S)-ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, synthesis, and biological activities, supported by relevant data tables and research findings.

- Molecular Formula : C14H25NO5

- Molecular Weight : 287.35 g/mol

- CAS Number : 109801-72-1

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amines during chemical reactions. The presence of the keto group contributes to its reactivity and potential biological interactions.

Synthesis

Ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate can be synthesized from N-Boc-L-valine and ethyl potassium malonate through a series of reactions that involve the formation of the amide bond and subsequent esterification. The general synthetic route is as follows:

- Formation of the Malonate Ester : Ethyl potassium malonate reacts with N-Boc-L-valine.

- Cyclization and Deprotection : The Boc group is removed under acidic conditions to yield the final product.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate have shown effectiveness against various bacterial strains, suggesting a potential application in developing new antibiotics.

Anti-inflammatory Properties

Research has shown that related compounds can modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines. Ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate may exhibit similar effects, making it a candidate for treating inflammatory diseases.

Neuroprotective Effects

In preclinical models, compounds with structural similarities have demonstrated neuroprotective effects, particularly in models of neurodegenerative diseases. The mechanism often involves the modulation of oxidative stress and mitochondrial function.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Neuroprotective | Reduction in oxidative stress |

Case Studies

- Antimicrobial Efficacy : A study conducted on derivatives of ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate revealed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Neuroprotection in Animal Models : In a model of Alzheimer's disease, treatment with related compounds resulted in reduced amyloid-beta plaque formation and improved cognitive function in treated animals compared to controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.